5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a heterocyclic compound containing nitrogen. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: It has shown potential as an antioxidant and anticancer agent.
Medicine: It is being investigated for its antiviral and antimicrobial properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anticancer activity may involve the induction of apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-CHLOROPHENYL)-3-(COUMARIN-3-YL)-1H-PYRAZOLE
- 5-(4-CHLOROPHENYL)-3-(COUMARIN-3-YL)ISOXAZOLE
Properties
IUPAC Name |
4-anilino-2-(4-chlorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-17-13-11-16(12-14-17)21-15-20(24-18-7-3-1-4-8-18)22(26)25(21)19-9-5-2-6-10-19/h1-15,21,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVINAWRXAHZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.